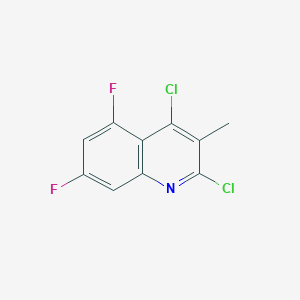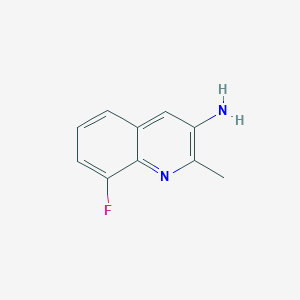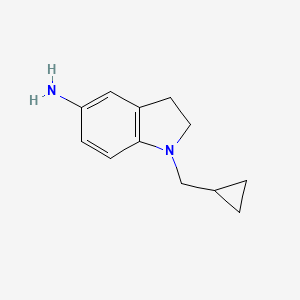
1-环丙基甲基-2,3-二氢-1H-吲哚-5-胺
描述
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, commonly known as INDICA, is a synthetic indoleamine derivative of the indole family. It is a structural analog of serotonin and has been studied for its potential therapeutic applications. INDICA has been studied for its ability to modulate the activity of serotonin receptors and for its potential to act as a serotonin reuptake inhibitor. In
科学研究应用
抗病毒活性
吲哚衍生物,包括与1-环丙基甲基-2,3-二氢-1H-吲哚-5-胺类似的化合物,据报道具有显著的抗病毒特性。 例如,某些吲哚衍生物已显示出对甲型流感病毒和其他病毒的抑制活性,表明其在抗病毒药物开发中的潜在用途 .
抗炎特性
吲哚核是许多合成药物分子中常见的特征,因为它对多种受体具有高亲和力。 这种结构成分可用于开发具有强效抗炎作用的新衍生物,这可能有利于治疗关节炎和其他炎症性疾病 .
抗癌应用
吲哚衍生物已知具有抗癌活性。 这些化合物的结构复杂性和多样性功能使它们能够与各种生物靶点相互作用,使其成为癌症治疗研究的合适候选者 .
抗HIV作用
研究表明,吲哚衍生物在抗HIV药物中也起作用。 这些化合物与参与HIV复制周期的关键蛋白质结合的能力使其在这个领域值得进一步探索 .
抗氧化能力
具有吲哚基结构的化合物已被确定为潜在的抗氧化剂。 它们中和自由基的能力表明它们可用于对抗氧化应激相关的疾病 .
抗菌和抗结核活性
吲哚支架在抗菌和抗结核剂的开发中起着重要作用。 将其纳入药物化合物可增强其对多种微生物病原体的有效性 .
抗糖尿病潜力
基于吲哚的化合物在抗糖尿病药物研究中显示出前景。 它们与与糖尿病管理相关的生物途径的相互作用表明其在治疗这种慢性疾病方面的潜在应用 .
抗疟疾和抗胆碱酯酶活性
最后,吲哚衍生物已被研究用于其抗疟疾和抗胆碱酯酶活性。 这些特性突出了基于吲哚的化合物在开发治疗疟疾和阿尔茨海默病等神经退行性疾病的药物方面的潜力 .
作用机制
Target of Action
The compound “1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known for their diverse biological activities, which can lead to various molecular and cellular effects .
生化分析
Biochemical Properties
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, have been shown to interact with receptor proteins such as RCAR/PYR/PYL, which are involved in plant hormone signaling . These interactions can modulate the activity of these receptors, leading to changes in cellular responses.
Cellular Effects
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine may affect the expression of genes involved in these processes, thereby influencing cellular function.
Molecular Mechanism
The molecular mechanism of action of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine involves its interaction with various biomolecules. This compound can bind to specific receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, leading to changes in their catalytic activity . Additionally, 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, the long-term effects of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine on cellular function may vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating signaling pathways and gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . It is important to determine the optimal dosage range for achieving the desired biological effects while minimizing toxicity.
Metabolic Pathways
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the biological activity and toxicity of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine.
Transport and Distribution
The transport and distribution of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine within cells and tissues are important factors that influence its biological effects. This compound can be transported by specific transporters and binding proteins, which determine its localization and accumulation within cells . The distribution of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can affect its interaction with target biomolecules and its overall biological activity.
Subcellular Localization
The subcellular localization of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals can influence the subcellular localization of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, thereby affecting its biological activity.
属性
IUPAC Name |
1-(cyclopropylmethyl)-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYKDRCZZRLCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)
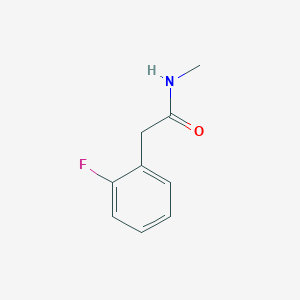
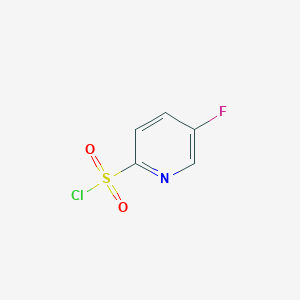
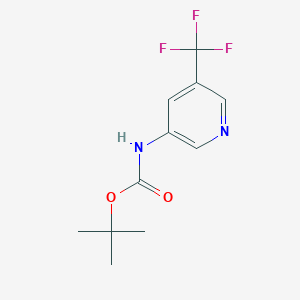
![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

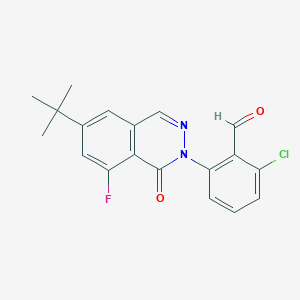
![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
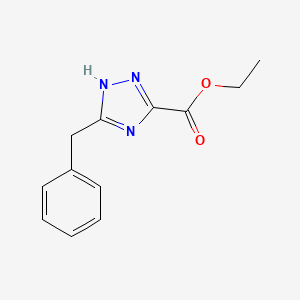
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
